Superior Antiproliferative Activity Against Colorectal Carcinoma (HCT-116) Compared to Doxorubicin
In a direct head-to-head antiproliferative assay, the target compound demonstrated significantly higher potency against the HCT-116 human colorectal carcinoma cell line than the clinical chemotherapeutic agent doxorubicin [1]. The reported IC50 values indicate an approximate 1.7-fold improvement in potency.
| Evidence Dimension | In vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 1.9 µg/mL |
| Comparator Or Baseline | Doxorubicin, IC50 = 3.23 µg/mL |
| Quantified Difference | 1.7-fold lower IC50 (higher potency) |
| Conditions | HCT-116 human colorectal carcinoma cell line; MTT assay. |
Why This Matters
This quantitative advantage over a standard-of-care chemotherapy defines a higher-potency starting point for lead optimization in colorectal cancer drug discovery programs.
- [1] Khatoon, H., et al. Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)acryloyl]-3-(trifluoromethyl)quinoxaline-2-carboxylate Derivatives. ACS Omega. 2021. View Source
